molecular formula C16H19N5S B15117870 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B15117870
M. Wt: 313.4 g/mol
InChI Key: JAHLGRMGIOEFKS-UHFFFAOYSA-N
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Description

3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole core, which is known for its diverse biological activities, and is functionalized with a piperazine and pyrazole moiety, enhancing its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step procedures. The reaction conditions often require controlled temperatures and the use of solvents like toluene or ethanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrazole rings .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the pyrazole and piperazine moieties in 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}-1,2-benzothiazole enhances its pharmacological profile, making it more versatile in its biological activities compared to similar compounds .

Properties

Molecular Formula

C16H19N5S

Molecular Weight

313.4 g/mol

IUPAC Name

3-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C16H19N5S/c1-2-5-15-14(4-1)16(18-22-15)20-11-8-19(9-12-20)10-13-21-7-3-6-17-21/h1-7H,8-13H2

InChI Key

JAHLGRMGIOEFKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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